1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17886902
InChI: InChI=1S/C22H25N3O3S2/c1-15-12-29-21(24-15)30-13-17-8-4-5-9-18(17)20(27)28-16(2)19(26)25-22(14-23)10-6-3-7-11-22/h4-5,8-9,12,16H,3,6-7,10-11,13H2,1-2H3,(H,25,26)
SMILES:
Molecular Formula: C22H25N3O3S2
Molecular Weight: 443.6 g/mol

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate

CAS No.:

Cat. No.: VC17886902

Molecular Formula: C22H25N3O3S2

Molecular Weight: 443.6 g/mol

* For research use only. Not for human or veterinary use.

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate -

Specification

Molecular Formula C22H25N3O3S2
Molecular Weight 443.6 g/mol
IUPAC Name [1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzoate
Standard InChI InChI=1S/C22H25N3O3S2/c1-15-12-29-21(24-15)30-13-17-8-4-5-9-18(17)20(27)28-16(2)19(26)25-22(14-23)10-6-3-7-11-22/h4-5,8-9,12,16H,3,6-7,10-11,13H2,1-2H3,(H,25,26)
Standard InChI Key WBHVAASPYFAZLN-UHFFFAOYSA-N
Canonical SMILES CC1=CSC(=N1)SCC2=CC=CC=C2C(=O)OC(C)C(=O)NC3(CCCCC3)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, [1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzoate, reflects its hybrid structure . Key components include:

  • Cyanocyclohexyl carbamoyl group: A cyclohexane ring substituted with a cyano group and linked to a carbamate.

  • Thiazolyl sulfanyl methyl: A 4-methylthiazole ring connected via a sulfanyl methyl bridge.

  • Benzoate ester: A benzene ring esterified with a propan-2-yl group.

The SMILES string Cc1csc(SCc2ccccc2C(=O)OC(C)C(=O)NC2(C#N)CCCCC2)n1 provides a stereochemical blueprint, validated by its InChIKey WBHVAASPYFAZLN-UHFFFAOYSA-N .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₂₅N₃O₃S₂
Molecular Weight443.6 g/mol
CAS Number875451-12-0
IUPAC Name[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzoate
SMILESCC1=CSC(=N1)SCC2=CC=CC=C2C(=O)OC(C)C(=O)NC3(CCCCC3)C#N

Spectroscopic Characterization

Although experimental data (e.g., NMR, IR) are absent in available literature, analogous compounds suggest characteristic peaks:

  • Cyanide group: Strong absorption near 2,200 cm⁻¹ in IR .

  • Thiazole ring: Aromatic C-H stretching at 3,050–3,100 cm⁻¹ and C=N vibrations at 1,600–1,650 cm⁻¹ .

  • Ester carbonyl: Signal at ~170 ppm in ¹³C NMR .

Synthesis and Preparation

Synthetic Pathways

The synthesis involves multi-step reactions, as inferred from related thiazole-carbamate hybrids :

  • Thiazole formation: Condensation of 4-methylthiazole-2-thiol with methyl bromomethylbenzoate.

  • Carbamoylation: Reaction of 1-cyanocyclohexylamine with ethyl chlorooxopropanoate.

  • Esterification: Coupling the thiazolyl intermediate with the carbamoyl ethyl group via Steglich esterification.

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1Nucleophilic substitutionK₂CO₃, DMF, 80°C, 12h
2CarbamoylationDCC, DMAP, CH₂Cl₂, rt, 24h
3Ester couplingDCC, NHS, THF, 0°C → rt, 48h

Purification and Yield

Chromatographic techniques (e.g., silica gel column) are likely employed, though yields remain unspecified. Analogous syntheses report 40–60% efficiency for similar multi-step protocols .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic due to the cyclohexyl and aromatic groups; likely soluble in DMSO or DMF.

  • Stability: Susceptible to hydrolysis under acidic/basic conditions via ester and carbamate cleavage .

Thermal Properties

Melting and boiling points are unreported. Thermogravimetric analysis (TGA) of related compounds suggests decomposition above 200°C .

Research Gaps and Future Directions

  • Biological profiling: In vitro assays against cancer cell lines (e.g., MCF-7, A549) and pathogenic strains.

  • Structural optimization: Modifying the cyanocyclohexyl or thiazole groups to enhance bioavailability.

  • Formulation studies: Nanoencapsulation to improve aqueous solubility .

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